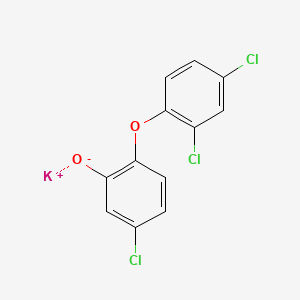

Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate

Beschreibung

Eigenschaften

CAS-Nummer |

94087-36-2 |

|---|---|

Molekularformel |

C12H6Cl3KO2 |

Molekulargewicht |

327.6 g/mol |

IUPAC-Name |

potassium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |

InChI |

InChI=1S/C12H7Cl3O2.K/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6,16H;/q;+1/p-1 |

InChI-Schlüssel |

FDRDXUROGMJMFT-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl.[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves:

- Synthesis of the parent phenol compound, 5-chloro-2-(2,4-dichlorophenoxy)phenol.

- Neutralization of the phenol with potassium hydroxide or a suitable potassium base to form the potassium phenolate salt.

The key synthetic challenge lies in the preparation of the phenol intermediate, which is often derived from the corresponding nitro compound via reduction.

Preparation of 5-chloro-2-(2,4-dichlorophenoxy)phenol

The phenol is commonly prepared by reduction of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene or related nitro compounds. The reduction process involves catalytic hydrogenation techniques:

- Catalytic Transfer Hydrogenation (CTH) followed by Gaseous Hydrogenation is a preferred method.

- Catalysts used include platinum on carbon (Pt/C), sulphited platinum on carbon, or sulphided platinum on carbon.

- Hydrogen sources include ammonium formate (as a hydrogen donor) and external hydrogen gas.

| Parameter | Range/Value |

|---|---|

| Catalyst loading | 0.01% to 2% w/w relative to nitro compound |

| Platinum content in catalyst | 0.1% to 5% w/w of catalyst |

| Ammonium formate | 0.01 to 2 mol per mol of nitro compound |

| Solvent | Alcohol or water |

| Nitro compound to solvent ratio | 1:0.1 to 1:0.33 w/w |

| Temperature | 50°C to 150°C |

| Pressure (gaseous hydrogenation) | 1 to 50 kg/cm² |

| Reaction time (CTH) | 0.5 to 15 hours |

- Charge the nitro compound, ammonium formate, catalyst, and solvent into an autoclave.

- Conduct catalytic transfer hydrogenation at autogenous pressure and controlled temperature.

- Follow with gaseous hydrogenation by introducing hydrogen gas until uptake ceases.

- Cool, purge with nitrogen, filter to remove solids, and isolate the phenol product.

This method offers high selectivity and minimizes impurities such as dehalogenation or ether cleavage products.

Conversion to Potassium Salt

Once the phenol is obtained, it is neutralized with potassium hydroxide or potassium carbonate in an appropriate solvent (e.g., water or alcohol) to form the potassium phenolate salt.

Typical neutralization conditions:

| Parameter | Typical Value/Range |

|---|---|

| Base | Potassium hydroxide (KOH) or potassium carbonate |

| Solvent | Water or aqueous alcohol |

| Temperature | Ambient to 50°C |

| Reaction time | 1 to 3 hours |

| Molar ratio (base:phenol) | 1:1 or slight excess base |

The reaction proceeds via deprotonation of the phenol hydroxyl group, yielding the potassium salt, which can be isolated by crystallization or solvent removal.

Data Summary Table: Preparation Parameters

| Step | Reagents/Conditions | Catalyst/Agent | Outcome/Notes |

|---|---|---|---|

| Reduction of nitro compound | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, ammonium formate, alcohol/water solvent | Pt/C catalyst (0.01-2% w/w), ammonium formate (0.01-2 mol/mol) | High selectivity to amine intermediate |

| Gaseous hydrogenation | Hydrogen gas at 1-50 kg/cm², 50-150°C | Pt/C catalyst | Complete reduction to phenol precursor |

| Neutralization to potassium salt | Phenol + KOH or K2CO3 in water/alcohol, ambient to 50°C | Potassium base | Formation of potassium phenolate salt |

Research Findings and Analysis

- The combined catalytic transfer hydrogenation and gaseous hydrogenation approach provides a controlled reduction environment, reducing side reactions such as dehalogenation.

- Use of platinum-based catalysts ensures high catalytic activity and selectivity.

- Ammonium formate serves dual roles as a hydrogen donor and impurity control agent.

- The solvent choice (alcohol or water) influences solubility and reaction kinetics.

- The potassium salt formation is straightforward and yields a stable phenolate salt suitable for further applications.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The compound readily undergoes protonation in acidic media to regenerate triclosan:

This equilibrium is critical for its stability in formulations and environmental matrices .

Reductive Dechlorination

Electrochemical studies on triclosan in dimethylformamide (DMF) reveal reductive dechlorination pathways, which are likely applicable to its potassium salt due to shared structural motifs :

Key Findings from Electrolysis (−1.8 V vs. SCE in DMF):

| Condition | Product(s) Formed | Mechanism |

|---|---|---|

| Catalytic Ni(I) complexes | 5-Chloro-2-(4-chlorophenoxy)phenol | Stepwise removal of para-chlorine |

| Prolonged electrolysis | 5-Chloro-2-phenoxyphenol | Complete dechlorination of aryl-Cl |

| Trace byproduct | 2-Phenoxyphenol | Full dehalogenation |

The phenolate form may exhibit enhanced electron-transfer kinetics due to its negative charge, potentially accelerating dechlorination .

Nucleophilic Substitution

The phenolate anion acts as a nucleophile in SN2 reactions. For example, alkylation with methyl iodide proceeds as follows:

Such reactions are leveraged in derivatization for analytical purposes or functional material synthesis .

Complexation with Metals

The phenolate coordinates with transition metals (e.g., Fe³⁺, Cu²⁺) to form stable complexes, altering its redox behavior. This property is significant in environmental chemistry, affecting its persistence and toxicity .

Thermal Degradation

Thermogravimetric analysis (TGA) of triclosan derivatives indicates decomposition above 250°C, releasing HCl and chlorinated phenoxides. The potassium salt likely follows a similar pathway, with additional potassium oxide byproducts .

Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial Agents

One significant application of potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is in the synthesis of halogenated aromatic amines, which serve as intermediates for producing antimicrobial compounds. The compound is utilized in catalytic hydrogenation processes to convert halonitro compounds into their corresponding anilines. This transformation is crucial for developing effective antibacterial agents, such as triclosan, which is widely used in personal care products and medical applications .

Case Study: Triclosan Synthesis

- Process : The hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene using platinum on carbon as a catalyst.

- Outcome : High selectivity and yield of 5-chloro-2-(2,4-dichlorophenoxy)aniline, which is a precursor for triclosan production.

Herbicide Development

This compound is also integral to the formulation of herbicides. It belongs to the class of chlorophenoxy herbicides that are effective in controlling broadleaf weeds. The compound's structure allows it to mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target plants.

Key Herbicides

- Dichlorprop : A herbicide derived from the chlorophenoxy family that utilizes similar mechanisms as this compound.

- Applications : Effective in agricultural settings for controlling weed populations without harming cereal crops .

Toxicological Research

Research involving this compound extends into toxicology. Studies have indicated potential risks associated with exposure to chlorophenoxy herbicides, including carcinogenicity and endocrine disruption. Understanding the toxicity profile of this compound aids in assessing its safety for human health and environmental impact.

Toxicity Studies Overview

- Acute Exposure : Investigations into the LD50 values in various animal models have shown varying degrees of toxicity.

- Long-term Exposure : Chronic studies reveal potential links to liver and kidney damage at high doses, emphasizing the need for careful regulation in agricultural use .

Environmental Impact Assessments

Given its widespread use in agriculture, this compound has been subject to environmental impact assessments. Research indicates that while it effectively controls weeds, it also poses risks for groundwater contamination and affects non-target organisms.

Environmental Studies

Wirkmechanismus

The antimicrobial action of Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves disrupting the bacterial cell membrane and inhibiting fatty acid synthesis. It targets multiple sites within the bacterial cell, including the cytoplasmic membrane and various enzymes involved in essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Triclosan (TCS)

Potassium Triclosan Salt

TCS Dimers (e.g., 2a–e)

- Synthesis : Base-promoted dimerization of TCS with dibromoalkanes yields dimers with alkane spacers .

- Yield : Reported as "good" but unspecified numerically .

Coumarin-Linked Analogs (Compounds 19, 25, 26, 27)

These derivatives combine TCS with coumarin via alkoxy chains (Table 1):

Comparison with Potassium Triclosan Salt :

- Activity : Coumarin analogs likely exhibit dual functionality (antimicrobial + fluorescence), unlike the salt.

- Solubility : Potassium salt has superior aqueous solubility, while coumarin analogs depend on alkoxy chain length.

ENR Inhibitors with Modified Substituents

From molecular docking studies ():

- TCU (5-hexyl-2-(2-methylphenoxy)phenol): Hexyl chain enhances hydrophobic binding to ENR.

- 5PP (5-pentyl-2-phenoxy-phenol): Lacks chlorine atoms, reducing toxicity but also potency.

- JPM (5-benzyl-2-(2,4-dichlorophenoxy)phenol): Benzyl group may improve binding affinity.

Key Differences :

- Potassium Triclosan Salt : Retains chlorine atoms critical for ENR inhibition, similar to TCS .

- TCU/5PP : Structural modifications alter specificity and environmental persistence.

Critical Analysis

- Advantages of Potassium Salt : Improved solubility without structural alteration of the active moiety.

- Limitations : Lack of data on long-term stability and ecological impact compared to TCS.

- Coumarin Analogs : Offer multifunctionality but face synthetic complexity and unquantified toxicity.

- ENR Inhibitors : Highlight the importance of chlorine and alkyl groups in target binding .

Biologische Aktivität

Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is a compound of significant interest in both agricultural and biomedical research due to its biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications based on diverse research findings.

- Molecular Formula : C₁₁H₈Cl₂O₃

- Molar Mass : 221.038 g/mol

This compound exhibits various biochemical interactions:

- Enzyme Interaction : The compound has been shown to inhibit specific bacterial enzymes, indicating potential antibacterial properties. It interacts with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can affect cellular proteins and DNA .

- Gene Expression : Exposure to this compound can alter the expression of genes related to oxidative stress and apoptosis, suggesting implications for cellular health and disease .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It influences cell signaling pathways, affecting processes such as apoptosis and cell survival.

- Mitochondrial Function : Disruption of mitochondrial function has been observed, leading to altered cellular energy metabolism .

Molecular Mechanisms

Understanding the molecular mechanisms is crucial for elucidating the biological activity of this compound:

- Binding Affinity : The compound binds to specific biomolecules, inhibiting or activating enzyme functions. This interaction can lead to the accumulation of toxic metabolites by inhibiting detoxification enzymes .

- Transcriptional Regulation : It can influence gene expression by interacting with transcription factors, thereby modulating cellular responses to stress .

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it may exhibit beneficial effects such as antibacterial activity.

- High Doses : Higher concentrations can lead to toxicity, including liver and kidney damage. Threshold effects have been identified where certain dosage levels significantly increase toxicity .

Transport and Distribution

The transport mechanisms within cells are critical for its biological activity:

- Cell Membrane Transport : The compound can cross cell membranes via specific transporters or passive diffusion.

- Tissue Distribution : Its distribution within tissues influences overall biological effects and potential therapeutic applications .

Subcellular Localization

The localization of this compound within cells is essential for its function:

- Organelle Accumulation : It may accumulate in mitochondria or other organelles, where it can disrupt normal functions and induce oxidative stress .

Research Applications

This compound has several applications across various fields:

| Application Area | Description |

|---|---|

| Chemistry | Used as an intermediate in synthesizing organic compounds. |

| Biology | Investigated for antimicrobial properties. |

| Medicine | Explored for potential pharmaceutical applications. |

| Industry | Utilized in producing dyes and pigments. |

Case Studies

-

Antibacterial Activity Study :

- A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The mechanism was attributed to enzyme inhibition leading to disrupted metabolic pathways.

- Toxicological Assessment :

- Environmental Impact :

Q & A

Basic: What are the recommended methods for synthesizing Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate at the laboratory scale?

Methodological Answer:

The synthesis typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol (triclosan) with potassium hydroxide under controlled conditions. Key steps include:

- Alkaline Hydrolysis : Dissolve triclosan in a polar solvent (e.g., ethanol) and react with equimolar KOH at 60–80°C for 4–6 hours .

- Purification : Recrystallize the product using ethanol-water mixtures to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Safety : Ensure inert atmosphere (N₂) to prevent oxidation of phenolic intermediates.

Basic: Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Characterization :

- Purity Assessment :

Advanced: How do environmental factors like UV light influence the stability and degradation pathways of this compound in aqueous systems?

Methodological Answer:

Under UV irradiation, the compound undergoes photodegradation via:

- Direct Photolysis : Cleavage of the ether bond, generating 2,4-dichlorophenol and chlorinated quinones .

- Indirect Photolysis : Reaction with hydroxyl radicals (•OH) or singlet oxygen (¹O₂) in natural waters, forming hydroxylated derivatives .

Experimental Design : - Controlled Photolysis : Use a solar simulator (λ > 290 nm) in buffered solutions (pH 7–9). Monitor degradation kinetics via LC-MS and identify intermediates using high-resolution mass spectrometry (HRMS) .

- Quenching Studies : Add radical scavengers (e.g., isopropanol for •OH) to differentiate degradation pathways .

Advanced: What molecular mechanisms contribute to bacterial resistance against this compound?

Methodological Answer:

Resistance mechanisms include:

- Efflux Pump Upregulation : Gram-negative bacteria (e.g., E. coli) overexpress AcrAB-TolC pumps to expel the compound .

- Enzymatic Modification : Reductases or transferases modify the phenolic group, reducing antimicrobial efficacy .

Research Approach : - Gene Knockout Models : Compare MIC values in wild-type vs. ΔacrB strains using broth microdilution assays .

- Proteomics : Identify overexpressed enzymes in resistant strains via 2D gel electrophoresis or LC-MS/MS .

Contradiction: How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

Discrepancies (e.g., melting points ranging from 54–61°C ) arise from:

- Polymorphism : Different crystalline forms due to recrystallization solvents (ethanol vs. acetone).

- Impurity Profiles : Residual solvents or byproducts lowering observed melting points.

Resolution Strategies : - DSC Analysis : Use differential scanning calorimetry to detect polymorphic transitions .

- PXRD : Compare X-ray diffraction patterns with reference standards to identify crystalline phases .

Basic: What are the best practices for evaluating the compound’s solubility in various solvents for formulation studies?

Methodological Answer:

- Shake-Flask Method : Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C. Filter and quantify dissolved concentration via UV-Vis spectroscopy (calibration curve at λ = 280 nm) .

- Hildebrand Solubility Parameters : Correlate solubility with solvent polarity (e.g., higher solubility in ethanol vs. hexane due to H-bonding) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enoyl-ACP reductase)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to Staphylococcus aureus enoyl-ACP reductase (PDB: 1BVR). Focus on hydrogen bonding with Tyr158 and van der Waals interactions with the hydrophobic pocket .

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability under physiological conditions .

Contradiction: How do variations in pH affect the compound’s antimicrobial efficacy, and how should this be controlled experimentally?

Methodological Answer:

The compound’s ionizable phenolic group (pKa ~8.1 ) influences membrane permeability:

- pH-Dependent Activity : Higher efficacy at pH < pKa (protonated form penetrates lipid bilayers).

Protocol : - Buffered MIC Assays : Conduct broth microdilution in PBS-adjusted pH (5.5–8.5). Use non-buffered controls to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.